Ethyl myristate

Catalog No.
S586414
CAS No.
124-06-1
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl myristate

CAS Number

124-06-1

Product Name

Ethyl myristate

IUPAC Name

ethyl tetradecanoate

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3

InChI Key

MMKRHZKQPFCLLS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC

Solubility

Slightly soluble in ether
1ml in 1ml 95% ethanol (in ethanol)

Synonyms

Tetradecanoic Acid Ethyl Ester; Myristic Acid Ethyl Ester; Ethyl Tetradecanoate; NSC 8917; Nikkol BM;

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC

Ethyl tetradecanoate has various applications in scientific research, including:

Biological Research:

  • Cellular signaling: Ethyl tetradecanoate can act as a signaling molecule in cells, influencing various cellular processes. For example, studies have shown that it can activate protein kinase C (PKC), an enzyme involved in cell proliferation and differentiation [].
  • Membrane fluidity: Ethyl tetradecanoate can interact with cell membranes, affecting their fluidity and permeability. This property makes it useful in studies investigating membrane-related processes like transport and signaling [].

Pharmaceutical Research:

  • Drug delivery: Ethyl tetradecanoate is being explored as a potential carrier molecule for drug delivery. Its lipophilic nature allows it to penetrate cell membranes, potentially delivering drugs intracellularly [].
  • Cosmetics: Due to its emollient properties, ethyl tetradecanoate is sometimes used in cosmetic formulations as a skin softener and lubricant [].

Food Science:

  • Flavoring agent: Ethyl tetradecanoate is a natural component of some fruits and dairy products, contributing to their characteristic flavors and aromas [].

Ethyl myristate, also known as ethyl tetradecanoate, is a fatty acid ethyl ester derived from the esterification of myristic acid and ethanol. It has the molecular formula C16H32O2C_{16}H_{32}O_{2} and a molecular weight of approximately 256.42 g/mol. Ethyl myristate is a colorless to pale yellow liquid with a characteristic odor and is insoluble in water but soluble in organic solvents. Its boiling point is around 295 °C, and it has a melting point of 12.3 °C .

Typical for esters, including hydrolysis, transesterification, and saponification.

  • Hydrolysis: Ethyl myristate can react with water in the presence of an acid or base to yield myristic acid and ethanol.
  • Transesterification: It can react with other alcohols to form different fatty acid esters.
  • Saponification: In the presence of a strong base, it can be converted into glycerol and fatty acids.

These reactions are crucial for its applications in both industrial processes and biological systems.

Ethyl myristate exhibits several biological activities, primarily due to its structure as a fatty acid ester. It has been studied for its potential anti-inflammatory properties and is used in various cosmetic formulations as an emollient and skin-conditioning agent. Additionally, it has shown antimicrobial activity against certain pathogens .

Ethyl myristate can be synthesized through several methods:

  • Conventional Esterification: This involves the reaction of myristic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). The process typically requires heating and may involve solvent extraction to purify the product .
  • Enzymatic Synthesis: Using immobilized lipases, ethyl myristate can be produced through enzymatic esterification of myristic acid with ethanol under mild conditions, which is often more environmentally friendly compared to chemical methods .
  • Sonication Method: A modern approach involves sonication, where myristic acid is reacted with ethanol using ultrasonic waves to enhance the reaction rate and yield .

Ethyl myristate has various applications across different industries:

  • Cosmetics: Used as an emollient and skin-conditioning agent in creams and lotions.
  • Pharmaceuticals: Acts as a solvent or carrier for drug formulations.
  • Food Industry: Utilized as a flavoring agent and food additive due to its fatty acid profile.
  • Industrial Uses: Employed in the production of surfactants and lubricants.

Studies have indicated that ethyl myristate interacts with biological membranes, enhancing the permeability of certain compounds across lipid bilayers. This property makes it valuable in drug delivery systems where improved absorption of therapeutic agents is desired . Furthermore, its low toxicity profile supports its use in various consumer products.

Ethyl myristate belongs to a class of compounds known as fatty acid esters. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl palmitateC16H32O2Derived from palmitic acid; lower melting point than ethyl myristate.
Ethyl laurateC12H24O2Shorter carbon chain; used primarily in food applications.
Ethyl stearateC18H36O2Longer carbon chain; solid at room temperature, used in cosmetics for thickening agents.
Ethyl oleateC18H34O2Contains a double bond; used in pharmaceutical formulations for solubilizing drugs.

Ethyl myristate stands out due to its balance between hydrophobicity and solubility in organic solvents, making it versatile for both cosmetic and pharmaceutical applications.

Conventional Esterification Techniques

Acid-Catalyzed Esterification of Myristic Acid

The most traditional approach to synthesizing ethyl myristate involves the acid-catalyzed esterification of myristic acid with ethanol. This reaction follows a first-order kinetics pattern with respect to all components involved, similar to other myristic acid esterification processes. The reaction rate increases proportionally with catalyst concentration and temperature, while the equilibrium conversion improves with higher alcohol-to-acid ratios.

Although direct studies on ethyl myristate are limited in the search results, parallel research on similar esters provides valuable insights. For instance, studies on the esterification of myristic acid with isopropanol using p-toluene sulfonic acid (pTSA) as a homogeneous catalyst at temperatures ranging from 343-403 K have demonstrated effective conversion rates. The reaction with n-propanol proceeds approximately 3.8 times faster than with isopropanol at 373 K, suggesting that less sterically hindered alcohols like ethanol would also demonstrate favorable kinetics.

A typical acid-catalyzed esterification process requires the following conditions:

ParameterTypical RangeOptimal ConditionsReference
Temperature50-70°C60°C
Molar Ratio (alcohol:acid)1:1 to 4.5:13.5:1
CatalystH₂SO₄, pTSA0.5-1% wt
Reaction Time2-36 hoursVaries with catalyst

Solvent-Free Esterification Under Reflux Conditions

Solvent-free approaches offer environmental and economic advantages for the synthesis of ethyl myristate. Sulfated zirconia (SZ) catalysts prepared through solvent-free methods have demonstrated exceptional activity for myristic acid esterification with short-chain alcohols. These reactions are characterized by low activation energy (22.51 kJ mol⁻¹), making them energetically favorable and efficient.

Research has shown that SZ catalysts prepared by a two-step sol-gel method and calcined at 600-700°C provide effective catalysis for the esterification of myristic acid with methanol and other short-chain alcohols. One significant advantage is that these reactions require only a small catalyst concentration (as low as 0.5 wt%) to achieve high conversion rates at relatively low temperatures. The selectivity for alkyl myristate (including ethyl myristate) reaches 100% regardless of the alcohol used, with no detectable side products like ethers or dehydrated compounds.

Enzymatic Synthesis Pathways

Lipase-Mediated Transesterification Mechanisms

Enzymatic synthesis offers a green alternative to conventional acid-catalyzed methods, operating under milder conditions with higher selectivity. The enzymatic esterification of myristic acid with ethanol has been successfully catalyzed by immobilized lipase from Mucor Miehei under supercritical conditions.

Another study demonstrated the successful synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus MTCC 8372 on a Poly (MAc-co-DMA-cl-MBAm) hydrogel. The hydrogel exhibited approximately 94% binding capacity for lipase, and when 2.36 IU of the immobilized enzyme was used for the esterification of myristic acid with isopropanol in n-heptane at 65°C, it resulted in the formation of 66.0 ± 0.3 mM isopropyl myristate within 15 hours. Similar approaches could be adapted for ethyl myristate synthesis.

Various microorganisms can serve as sources for lipase enzymes suitable for esterification reactions, including species from the genera Mucor, Aspergillus, Rhizopus, Pseudomonas, Candida, Humicola, Thermomyces, and Pencillium. Each enzyme source offers different activity profiles, stability characteristics, and substrate specificity.

Lipase SourceImmobilization MatrixReaction ConditionsYieldReference
Bacillus cereus MTCC 8372Poly (MAc-co-DMA-cl-MBAm) hydrogel65°C, n-heptane66 mM (15h)
Mucor MieheiNot specifiedSupercritical conditionsNot specified
Lipase BFixed bed65°C, molar ratio 3.5:199.8% conversion

Immobilized Biocatalyst Systems for Continuous Production

Immobilized enzyme systems enable continuous production processes that offer advantages in terms of enzyme reusability, process efficiency, and product purity. For ethyl myristate synthesis, continuous systems typically involve fixed-bed reactors containing immobilized lipase catalysts.

A comprehensive continuous process has been described that integrates multiple esterification steps with pervaporation for water removal. The process begins with an alcohol-acid mixture (molar ratio 3.5:1) heated to 65°C and passed through a fixed catalyst bed containing Lipase B. This initial step achieves 70-80% conversion, with the product containing approximately 3.2% water. The product undergoes pervaporation at 80°C to reduce water content to about 0.4%, followed by additional esterification steps and pervaporation to ultimately achieve >99.8% conversion.

The reusability of immobilized lipase is a critical factor for continuous production. Research has shown that hydrogel-bound lipase from Bacillus cereus can be reused for at least three cycles, though with some activity loss (achieving 38.0 ± 0.2 mM isopropyl myristate after the third cycle). SZ catalysts with higher numbers of Brönsted acid sites have demonstrated superior reusability, maintaining activity through five reaction cycles for myristic acid esterification.

Advanced Heterogeneous Catalytic Approaches

Mesoporous Solid Acid Catalysts (AlPO₄, AlSiO₄)

Mesoporous solid acid catalysts offer significant advantages for esterification reactions due to their high surface area, tunable acidity, and reusability. Amorphous mesoporous aluminophosphates (AlPO) with high thermal stability have been synthesized from Al(NO₃)₃ and H₃PO₄ in the presence of citric acid. These materials exhibit uniform mesoporous structures across a wide pH range (3.5-10) and demonstrate moderate interactions between citric acid and the AlPO network, which appears to be critical for obtaining uniform mesostructures.

Metal-substituted aluminophosphates such as Si, Co, Fe, and Mg substituted AlPO₄-5 (MeAPO-5) have been evaluated for esterification reactions, including the conversion of acetic acid with ethanol. While not directly studied for myristic acid esterification, these catalysts demonstrate principles that could be applied to ethyl myristate synthesis.

Sulfated zirconia (SZ) represents another important class of solid acid catalysts for esterification. SZ catalysts prepared by a two-step sol-gel method and calcined at optimal temperatures (600-700°C) have proven highly effective for myristic acid esterification with short-chain alcohols like methanol, ethanol, n-propanol, and n-butanol. The acidity profile of these catalysts, particularly the ratio of Brönsted to Lewis acid sites, significantly influences their activity and stability.

Nanostructured Catalyst Design for Improved Selectivity

The design of nanostructured catalysts with precisely controlled acidic properties has emerged as a strategy to enhance selectivity and efficiency in esterification reactions. Research on SZ catalysts has demonstrated that the acidic properties—specifically Brönsted acid site concentration, Brönsted/Lewis (B/L) acid site ratio, and total surface acidity—play crucial roles in determining catalytic performance for myristic acid esterification.

Temperature-programmed desorption of ammonia (NH₃-TPD) and diffuse reflectance FT-IR spectroscopy (DRIFT) analyses have been employed to characterize the acidic properties of these catalysts. Studies show that SZ catalysts with higher concentrations of Brönsted acid sites exhibit superior reusability, maintaining activity through multiple reaction cycles.

The relationship between catalyst calcination temperature and acidity profiles has been established, with optimal calcination temperatures of 600-700°C producing catalysts with the most favorable acid site distributions for myristic acid esterification. This temperature range provides a balance between generating sufficient acid sites and maintaining structural stability.

Catalyst TypePreparation MethodOptimal Calcination TemperatureKey Acidic PropertiesReference
Sulfated ZirconiaTwo-step sol-gel600-700°CHigh Brönsted acid site concentration
Mesoporous AlPOAl(NO₃)₃ + H₃PO₄ + citric acidNot specifiedUniform mesostructure
MeAPO-5Hydrothermal synthesisNot specifiedMetal substitution affects acid strength

Process Intensification Strategies

Ultrasonic-Assisted Reaction Optimization

Ultrasonic irradiation represents a promising process intensification strategy for esterification reactions. While direct studies on ethyl myristate synthesis using ultrasound are not available in the provided search results, parallel research on similar esterification reactions provides valuable insights.

Studies on the esterification of palmitic acid with vitamin C using 25 kHz ultrasonic irradiation have demonstrated significant process improvements. Ultrasound accelerated the dissolution rate of reactants, reduced reaction time from 36 to 2 hours, and increased yields from 75-85% (conventional method) to 90-93%. These benefits result from enhanced mass transfer, local heating effects, and increased collision frequency between reactants.

The application of ultrasonic techniques to ethyl myristate synthesis would likely yield similar advantages, particularly for reaction systems involving immiscible reactants or heterogeneous catalysts. The enhanced mass transfer could be especially beneficial for reactions involving solid acid catalysts like sulfated zirconia or mesoporous aluminophosphates.

Reactive Distillation Column Configuration

Reactive distillation combines reaction and separation in a single unit operation, offering potential advantages for equilibrium-limited reactions like esterification. While not directly mentioned in the search results for ethyl myristate synthesis, conceptually similar approaches involving combined reaction-separation processes have been described.

One innovative approach combines esterification with pervaporation for continuous water removal. This process involves a sequence of esterification reactors and pervaporation units, achieving stepwise conversion improvements by continuously removing water (a by-product that limits conversion in esterification reactions). The integrated process achieves conversion rates exceeding 99.8%, significantly higher than possible in simple batch reactions.

The principles underlying this approach—continuous removal of by-products to drive equilibrium-limited reactions toward completion—form the foundation of reactive distillation. For ethyl myristate synthesis, reactive distillation would integrate esterification of myristic acid with ethanol and simultaneous removal of water in a specially designed column, potentially offering improvements in conversion, selectivity, and process economics.

Physical Description

Liquid
Colourless to pale yellow liquid with a waxy odour reminiscent of orris

XLogP3

6.7

Hydrogen Bond Acceptor Count

2

Exact Mass

256.240230259 g/mol

Monoisotopic Mass

256.240230259 g/mol

Boiling Point

178.00 to 180.00 °C. @ 12.00 mm Hg

Heavy Atom Count

18

Density

0.857-0.862

Appearance

Assay:>98%A solution in ethanol

Melting Point

12.3 °C

UNII

6995S49749

Other CAS

124-06-1

Wikipedia

Ethyl myristate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient; Solvent

General Manufacturing Information

Tetradecanoic acid, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019
Patáková-Jůzlová, P.; Řezanka, T.; Víden, I.; Identification of volatile metabolites from rice fermented by the fungus Monascus purpureus (Ang-kak), Folia Microbiologica, 434, 407-410. DOI:10.1007/bf02818582

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